3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone
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Overview
Description
3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a benzothiazole moiety, a dibromo-substituted phenyl ring, and a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone typically involves multi-step reactions. The initial step often includes the formation of the benzothiazole moiety through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone . The final step involves the cyclization of the intermediate compounds to form the quinazolinone core under specific reaction conditions, such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives with hydrogenated functional groups.
Substitution: Formation of substituted quinazolinone derivatives with various nucleophilic groups.
Scientific Research Applications
3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The benzothiazole moiety is known to interact with various enzymes, while the quinazolinone core can modulate receptor activity . These interactions can lead to the activation or inhibition of specific signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4(3H)-quinazolinone: Lacks the benzothiazole and dibromo-substituted phenyl ring, resulting in different biological activities.
6,8-Dibromo-2-phenyl-4(3H)-quinazolinone: Lacks the benzothiazole moiety, leading to variations in its mechanism of action and applications.
3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone: Lacks the dibromo-substituted phenyl ring, affecting its chemical reactivity and biological properties.
Uniqueness
The presence of both the benzothiazole moiety and the dibromo-substituted phenyl ring in 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-6,8-dibromo-2-phenyl-4(3H)-quinazolinone makes it unique. This combination of structural features contributes to its distinct chemical reactivity and broad range of biological activities .
Properties
CAS No. |
72875-77-5 |
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Molecular Formula |
C26H21Br2N3OS |
Molecular Weight |
583.3 g/mol |
IUPAC Name |
3-[1-(1,3-benzothiazol-2-yl)-3-methylbutyl]-6,8-dibromo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H21Br2N3OS/c1-15(2)12-21(25-29-20-10-6-7-11-22(20)33-25)31-24(16-8-4-3-5-9-16)30-23-18(26(31)32)13-17(27)14-19(23)28/h3-11,13-15,21H,12H2,1-2H3 |
InChI Key |
ZVVDXXGQNINYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2S1)N3C(=NC4=C(C3=O)C=C(C=C4Br)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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